Lmp7-IN-2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lmp7-IN-2 is a selective inhibitor of the immunoproteasome subunit known as large multifunctional peptidase 7 (LMP7). The immunoproteasome is a specialized form of the proteasome, which is predominantly expressed in hematolymphoid cells and is involved in the degradation of ubiquitinated proteins. This compound has shown significant potential in preclinical studies for its efficacy in treating multiple myeloma and other hematological malignancies .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Lmp7-IN-2 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The detailed synthetic route and reaction conditions are proprietary and specific to the manufacturing process developed by the researchers .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as chromatography and crystallization to isolate and purify the final product .
化学反应分析
Types of Reactions: Lmp7-IN-2 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of oxides, while reduction may yield reduced forms of the compound .
科学研究应用
Lmp7-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the role of the immunoproteasome in protein degradation.
Biology: Helps in understanding the cellular processes involving the immunoproteasome.
Medicine: Shows potential in the treatment of multiple myeloma and other hematological malignancies.
Industry: Used in the development of new therapeutic agents targeting the immunoproteasome.
作用机制
Lmp7-IN-2 exerts its effects by selectively inhibiting the proteolytic activity of the immunoproteasome subunit LMP7. This inhibition leads to the accumulation of ubiquitinated proteins, which induces apoptosis in malignant cells. The molecular targets and pathways involved include the ubiquitin-proteasome system and the regulation of protein homeostasis .
相似化合物的比较
M3258: Another selective inhibitor of LMP7 with similar efficacy in multiple myeloma models.
ONX-0914: Inhibits both LMP2 and LMP7, showing potential in treating autoimmune diseases.
Uniqueness of Lmp7-IN-2: this compound is unique due to its high selectivity and potency in inhibiting LMP7, making it a promising candidate for targeted therapy in hematological malignancies. Its differentiated preclinical profile supports its potential superiority over other non-selective proteasome inhibitors .
属性
分子式 |
C28H27N3O3S |
---|---|
分子量 |
485.6 g/mol |
IUPAC 名称 |
2-cyclohexyl-4-oxo-4-[[7-(4-phenyl-1,3-thiazol-2-yl)quinolin-2-yl]amino]butanoic acid |
InChI |
InChI=1S/C28H27N3O3S/c32-26(16-22(28(33)34)18-7-3-1-4-8-18)31-25-14-13-20-11-12-21(15-23(20)29-25)27-30-24(17-35-27)19-9-5-2-6-10-19/h2,5-6,9-15,17-18,22H,1,3-4,7-8,16H2,(H,33,34)(H,29,31,32) |
InChI 键 |
APWRCWKBBYBSJJ-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)C(CC(=O)NC2=NC3=C(C=CC(=C3)C4=NC(=CS4)C5=CC=CC=C5)C=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。